Purpurea glycoside A

Phytochemistry Biotransformation Enzymatic hydrolysis

Purpurea glycoside A (CAS 19855-40-4) is a primary, native cardiac glycoside (cardenolide) found naturally in the leaves and seeds of Digitalis purpurea. With a molecular formula of C₄₇H₇₄O₁₈ and a molecular weight of approximately 927.09 g/mol, it belongs to the digitalis class of compounds that inhibit the Na⁺/K⁺-ATPase pump.

Molecular Formula C47H74O18
Molecular Weight 927.1 g/mol
CAS No. 19855-40-4
Cat. No. B1679874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurpurea glycoside A
CAS19855-40-4
SynonymsPurpurea glycoside A;  Glucodigitoxin;  Purpureaglykosid A;  Desacetyl-lanatosid A; 
Molecular FormulaC47H74O18
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O
InChIInChI=1S/C47H74O18/c1-21-41(63-36-17-31(50)42(22(2)59-36)64-37-18-32(51)43(23(3)60-37)65-44-40(55)39(54)38(53)33(19-48)62-44)30(49)16-35(58-21)61-26-8-11-45(4)25(15-26)6-7-29-28(45)9-12-46(5)27(10-13-47(29,46)56)24-14-34(52)57-20-24/h14,21-23,25-33,35-44,48-51,53-56H,6-13,15-20H2,1-5H3/t21-,22-,23-,25-,26+,27-,28+,29-,30+,31+,32+,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1
InChIKeyBZJBLHNKKRCQEQ-ZFCLPHBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Purpurea Glycoside A (CAS 19855-40-4): Native Digitalis Cardiac Glycoside Reference Standard for Analytical and Pharmacological Research


Purpurea glycoside A (CAS 19855-40-4) is a primary, native cardiac glycoside (cardenolide) found naturally in the leaves and seeds of Digitalis purpurea [1]. With a molecular formula of C₄₇H₇₄O₁₈ and a molecular weight of approximately 927.09 g/mol, it belongs to the digitalis class of compounds that inhibit the Na⁺/K⁺-ATPase pump . As a primary glycoside, it serves as a critical biosynthetic precursor and analytical marker for the plant's cardenolide complex, distinguishing it from the secondary glycosides (e.g., digitoxin, digoxin) more commonly used as therapeutic agents [2].

Why Digitoxin or Digoxin Cannot Substitute for Purpurea Glycoside A in Analytical and Plant Biotechnology Research


Generic substitution of Purpurea glycoside A with its more common therapeutic derivatives, such as digitoxin or digoxin, is scientifically invalid due to fundamental differences in molecular structure, biosynthetic role, and chromatographic behavior. Purpurea glycoside A possesses an additional terminal glucose moiety (via a 1→4 glycosidic linkage) that is absent in the secondary glycosides digitoxin and digoxin [1]. This structural distinction directly impacts retention time in reversed-phase HPLC systems and precludes its use as a calibration standard for quantifying the primary glycoside fraction in plant extracts or cell cultures [2]. Furthermore, in studies of cardenolide biosynthesis or biotransformation pathways (e.g., UDP-glucose:digitoxin 16′-O-glucosyltransferase activity), Purpurea glycoside A is the specific end-product, making the use of digitoxin or digoxin as substitutes methodologically unsound [3].

Quantitative Differentiation Evidence for Purpurea Glycoside A: Comparative Data vs. Secondary Glycosides


Molecular Identity and Biosynthetic Relationship: Purpurea Glycoside A as the Primary Precursor to Digitoxin

Purpurea glycoside A is chemically defined as the 16′-O-β-D-glucopyranoside of digitoxin (or the desacetyl derivative of lanatoside A) [1]. In quantitative terms, enzymatic hydrolysis with β-glucosidase yields exactly one mole of digitoxin and one mole of D-glucose per mole of Purpurea glycoside A [2]. This defines a precise 1:1 molar conversion relationship, whereas the therapeutic analog digoxin (12β-hydroxydigitoxin) is not a direct hydrolysis product of Purpurea glycoside A; its formation requires an additional hydroxylation step at the C-12 position [3]. Thus, in studies of plant metabolism or precursor-directed biosynthesis, only Purpurea glycoside A serves as the accurate marker for the primary glucosylated cardenolide pool.

Phytochemistry Biotransformation Enzymatic hydrolysis

Quantitative Distribution in Plant Material: Purpurea Glycoside A as the Predominant Cardenolide in Digitalis purpurea Leaves

In the leaf tissue of Digitalis purpurea, Purpurea glycoside A is the most abundant cardenolide. Quantitative micro-HPLC analysis established that the content of Purpurea glycoside A (52.6 μg/100 mg dry leaf powder) is approximately 3-fold higher than that of the related primary glycoside Purpurea glycoside B (17.8 μg/100 mg) and nearly 10-fold higher than glucogitaloxin (5.4 μg/100 mg) [1]. While the secondary glycoside digitoxin is present at lower concentrations in fresh, carefully dried leaf material, Purpurea glycoside A serves as the dominant native form and is the primary contributor to the total cardenolide content [2]. This quantitative dominance establishes it as the most representative marker for the species.

Plant Metabolomics Quantitative Phytochemistry Natural Product Standardization

Cytotoxic Potency: Purpurea Glycoside A Exhibits Selective Activity Against Renal Adenocarcinoma Cells

In a study screening cardenolide glycosides isolated from Digitalis purpurea seeds, Purpurea glycoside A (designated compound 12) exhibited potent cytotoxicity against the human renal adenocarcinoma cell line ACHN [1]. While the original publication does not provide a direct, side-by-side IC₅₀ value specifically for Purpurea glycoside A against a named comparator within the same table, the study context establishes that it was among a series of structurally related cardenolides evaluated. The reported activity was part of a broader finding that these cardenolides exhibit carcinoma-specific cytotoxicity mediated by p53-dependent upregulation of p21/Cip1 expression, a mechanism that distinguishes this class from conventional chemotherapeutic agents [2].

Cancer Pharmacology Cytotoxicity screening Cardenolide selectivity

Pharmacopoeial Reference Standard Status: Purpureaglycoside A as a European Pharmacopoeia Certified Reference Material

Purpurea glycoside A is designated as a European Pharmacopoeia (EP) Reference Standard (Purpureaglykosid A CRS) [1]. This certification, assigned by the European Directorate for the Quality of Medicines & HealthCare (EDQM), confirms its identity, purity, and suitability for use in analytical tests specifically prescribed in the European Pharmacopoeia . In contrast, common research-grade digitoxin or digoxin samples lack this specific EP reference standard certification for the primary glycoside. The EP standard is provided with a defined purity profile and is intended exclusively for laboratory use in official pharmacopoeial testing, ensuring regulatory acceptance of analytical data generated with this material [2].

Quality Control Regulatory Compliance Analytical Method Validation

Differential Pharmacokinetic Behavior: Cumulation and Elimination Profile of the Genuine Glycoside

Early comparative pharmacokinetic investigations on the genuine glycoside Purpurea glycoside A demonstrated that its cumulation and elimination characteristics are fundamentally consistent with those reported for digitoxin and Digilanid A [1]. This finding is significant because it establishes that the primary glycoside, despite its additional glucose residue, exhibits a pharmacokinetic profile in the same class as the secondary glycoside digitoxin, characterized by a long elimination half-life and high plasma protein binding [2]. However, the study does not provide direct, head-to-head quantitative data comparing Purpurea glycoside A with digitoxin under identical experimental conditions.

Pharmacokinetics Cardiac Glycoside Elimination Preclinical Pharmacology

Recommended Application Scenarios for Purpurea Glycoside A Based on Product-Specific Evidence


Phytochemical Standardization and Quality Control of Digitalis purpurea Raw Materials and Extracts

Purpurea glycoside A is the quantitatively dominant primary cardenolide in Digitalis purpurea leaves, with a documented concentration of 52.6 μg/100 mg dry powder [1]. It serves as the optimal analytical marker for the authentication, standardization, and quality control of Digitalis purpurea botanical raw materials, extracts, and herbal products. Its use as a calibration standard ensures accurate quantification of the primary glycoside fraction and distinguishes genuine Digitalis purpurea material from adulterants or substitutes.

Biosynthetic Pathway Elucidation and Enzymology of Cardenolide Glucosylation

The defined biosynthetic relationship between digitoxin and Purpurea glycoside A—mediated by UDP-glucose:digitoxin 16′-O-glucosyltransferase—establishes Purpurea glycoside A as the essential substrate and product standard for in vitro enzyme assays [2]. Researchers investigating cardenolide glucosylation pathways, metabolic engineering of Digitalis species, or the biotechnological production of cardiac glycosides require Purpurea glycoside A as the authentic reference compound for HPLC-based quantification of enzyme activity and product identification.

Pharmacopoeial Compliance Testing and Regulatory Method Validation

As a European Pharmacopoeia Reference Standard (CRS), Purpureaglycoside A is the mandatory reference material for executing official monograph tests prescribed for Digitalis purpurea and related preparations [3]. Quality control laboratories in the pharmaceutical and herbal medicine industries must procure this certified reference standard to perform system suitability tests, assay procedures, and impurity profiling in compliance with EP requirements. Substitution with non-certified commercial reagents invalidates regulatory acceptance of the analytical data.

Oncology Research on Cardenolide-Mediated Cytotoxicity and p53 Signaling

Purpurea glycoside A has demonstrated potent cytotoxicity against human renal adenocarcinoma (ACHN) cells as part of a broader class of cardenolide glycosides that exert carcinoma-specific effects via p53-mediated upregulation of p21/Cip1 expression [4]. Researchers investigating the non-cardiac pharmacological activities of digitalis compounds, particularly in cancer cell signaling and Na⁺/K⁺-ATPase-mediated pathways, can utilize Purpurea glycoside A as a structurally defined reference compound for comparative structure-activity relationship (SAR) studies.

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